(E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide (E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide
Brand Name: Vulcanchem
CAS No.: 1799262-51-3
VCID: VC5569460
InChI: InChI=1S/C13H17NO4/c15-12(2-1-11-3-6-18-9-11)14-10-13(16)4-7-17-8-5-13/h1-3,6,9,16H,4-5,7-8,10H2,(H,14,15)/b2-1+
SMILES: C1COCCC1(CNC(=O)C=CC2=COC=C2)O
Molecular Formula: C13H17NO4
Molecular Weight: 251.282

(E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide

CAS No.: 1799262-51-3

Cat. No.: VC5569460

Molecular Formula: C13H17NO4

Molecular Weight: 251.282

* For research use only. Not for human or veterinary use.

(E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide - 1799262-51-3

Specification

CAS No. 1799262-51-3
Molecular Formula C13H17NO4
Molecular Weight 251.282
IUPAC Name (E)-3-(furan-3-yl)-N-[(4-hydroxyoxan-4-yl)methyl]prop-2-enamide
Standard InChI InChI=1S/C13H17NO4/c15-12(2-1-11-3-6-18-9-11)14-10-13(16)4-7-17-8-5-13/h1-3,6,9,16H,4-5,7-8,10H2,(H,14,15)/b2-1+
Standard InChI Key ZDTRXPASCXHYCC-OWOJBTEDSA-N
SMILES C1COCCC1(CNC(=O)C=CC2=COC=C2)O

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Acrylamide backbone: The (E)-configured acrylamide group (CH2=CHC(O)NHCH_2=CH-C(O)-NH-) introduces rigidity and potential electrophilic reactivity due to the α,β-unsaturated carbonyl system.

  • Furan-3-yl substituent: A furan ring attached at the 3-position contributes aromaticity and hydrogen-bonding capabilities, common in bioactive molecules .

  • Tetrahydro-2H-pyran-4-ylmethyl group: A six-membered oxygen-containing ring with a hydroxyl group at the 4-position, conferring hydrophilicity and stereochemical complexity .

The molecular formula is inferred as C14H19NO4C_{14}H_{19}NO_4 (molecular weight ≈ 281.3 g/mol), though experimental validation is required. The (E)-stereochemistry ensures spatial separation of the furan and pyran groups, potentially influencing target binding.

Nomenclature and Stereochemistry

The IUPAC name reflects:

  • Positional numbering: The tetrahydro-2H-pyran ring assigns oxygen to position 2, with hydroxyl and methyl substituents at position 4.

  • Stereodescriptors: The (E)-configuration denotes trans orientation of the acrylamide’s double bond.

Synthesis and Characterization

Synthetic Routes

While no direct synthesis is documented, analogous methodologies suggest viable pathways:

Route 1: Nucleophilic Substitution

  • Precursor preparation: 4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde is synthesized via oxidation of 4-hydroxytetrahydro-2H-pyran .

  • Reductive amination: Reacting the aldehyde with ammonium acetate and sodium cyanoborohydride yields the primary amine.

  • Acrylation: Treatment with acryloyl chloride in dichloromethane introduces the acrylamide group .

Route 2: Mitsunobu Reaction

  • Coupling 4-hydroxytetrahydro-2H-pyran-4-methanol with furan-3-acrylic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

Physicochemical Properties

Based on structural analogs :

PropertyValue
Log P (octanol-water)0.48 (predicted)
Water Solubility~36.9 mg/mL
Hydrogen Bond Donors2 (amide NH, pyran OH)
Topological Polar Surface Area78.9 Ų

Biological Activities and Mechanisms

Inferred Pharmacodynamics

Structural parallels to kinase inhibitors and antimicrobial agents suggest potential mechanisms:

Kinase Inhibition

Compounds with tetrahydro-pyran moieties demonstrate affinity for ATP-binding pockets in kinases. For example, RIP1 kinase inhibitors in patent WO2021046407A1 utilize similar oxygen-rich heterocycles for target engagement . The acrylamide’s electrophilic carbonyl may facilitate covalent binding to cysteine residues .

Antimicrobial Activity

Furan derivatives disrupt bacterial cell membranes via lipid peroxidation. The hydroxylated pyran could enhance solubility, improving bioavailability .

Comparative Analysis with Structural Analogs

Compound NameKey Structural DifferencesBiological Activity
Tetrahydro-2H-pyran-4-ol Lacks acrylamide and furan groupsSolubility enhancer
RIP1 Inhibitors Include triazole/benzoxazepine coresAnti-inflammatory
(E)-3-(Furan-2-yl)acrylamide derivativesFuran-2-yl vs. 3-yl substitutionAntimicrobial

The target compound’s 4-hydroxypyran and furan-3-yl groups confer distinct electronic and steric profiles compared to analogs, potentially enhancing target selectivity.

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